(R)-(+)-3-Benzyloxy-1,2-propanediol

Asymmetric Synthesis Enzymatic Resolution Phospholipid Chemistry

Common pain point: Uncontrolled stereochemistry in chiral synthesis leads to diastereomeric impurities and reduced biological activity. (R)-(+)-3-Benzyloxy-1,2-propanediol (CAS 56552-80-8) solves this with defined (2R) configuration and orthogonal benzyl protection. • Enantiomerically pure (>98% ee) - ensures stereospecific fidelity in downstream transformations. • Orthogonal benzyl protection - enables selective primary hydroxyl manipulation without additional deprotection steps. • Validated applications - core building block for sn-glycerol phospholipids, petrosynes, and cyclopropyl chirons in peptidomimetic design.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 56552-80-8
Cat. No. B054711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-3-Benzyloxy-1,2-propanediol
CAS56552-80-8
Synonyms(R)-3-(Phenylmethoxy)-1,2-propanediol;  (+)-3-Benzyloxy-1,2-propanediol;  (2R)-3-(Benzyloxy)propane-1,2-diol;  (2R)-3-Benzyloxypropane-1,2-diol;  (R)-(+)-3-Benzyloxy-1,2-propanediol;  (R)-1-(Benzyloxy)-2,3-dihydroxypropane;  (R)-3-(Benzyloxy)-1,2-propanedi
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(CO)O
InChIInChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m1/s1
InChIKeyLWCIBYRXSHRIAP-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(+)-3-Benzyloxy-1,2-propanediol: Chiral C3 Building Block


(R)-(+)-3-Benzyloxy-1,2-propanediol (CAS 56552-80-8), also known as 3-O-Benzyl-sn-glycerol or (R)-glycerol 1-benzyl ether, is a chiral C3 synthon containing a primary benzyl-protected hydroxyl group and a vicinal diol moiety . This specific stereochemistry (2R configuration) makes it a foundational building block for constructing complex chiral molecules with defined stereochemistry, particularly in the synthesis of biologically active phospholipids, petrosynes, and cyclopropyl chirons . The compound is supplied as an enantiomerically pure solid with a defined optical rotation of [α]20/D +5.5±1.0° (c=20% in chloroform), ensuring reliable performance in stereospecific transformations .

Risks of Racemic or (S)-Enantiomer Substitution


In chiral synthesis, the stereochemical outcome directly dictates biological activity and downstream synthetic efficiency. Substituting (R)-(+)-3-Benzyloxy-1,2-propanediol with its (S)-enantiomer (CAS 17325-85-8) or the racemic mixture (CAS 4799-67-1) introduces uncontrolled stereochemistry that can lead to diastereomeric mixtures, reduced yields in subsequent stereospecific steps, and compromised biological activity of final products [1]. For instance, in the synthesis of optically active phospholipids, the (R)-enantiomer is specifically required to achieve the desired sn-glycerol backbone configuration; use of the (S)-enantiomer or racemate yields the incorrect stereoisomer, necessitating costly separation or resulting in inactive compounds [2]. Furthermore, alternative building blocks such as solketal (isopropylidene glycerol) lack the orthogonal protection offered by the benzyl group, requiring additional deprotection-reprotection sequences that reduce overall synthetic efficiency [3].

(R)-(+)-3-Benzyloxy-1,2-propanediol: Key Advantages Over Analogs


High Enantiomeric Purity via Chemoenzymatic Synthesis

A chemoenzymatic methodology combining enzymatic acylation and Mitsunobu inversion yielded (R)-3-O-benzyl-sn-glycerol with 94-96% enantiomeric excess (ee) and 70-75% overall yield from racemic starting material [1]. This represents a marked improvement over earlier kinetic resolution methods that provided only moderate ee (24-46%) for the (R)-enantiomer using A. sydowii Gc12 whole cells [2]. The high ee value ensures downstream stereochemical fidelity and eliminates the need for further purification.

Asymmetric Synthesis Enzymatic Resolution Phospholipid Chemistry

Regioselective Zeolite-Catalyzed Condensation

The zeolite ZSM-5 catalyzed condensation of equimolar glycerol and benzyl alcohol at 150°C selectively afforded 3-(benzyloxy)propane-1,2-diol in 86% gas chromatography yield, with only trace amounts of the 2-benzyloxy isomer [1]. This regioselectivity is critical for obtaining the desired primary benzyl-protected intermediate; alternative acid catalysts such as sulfuric acid or heteropoly acids produce significant amounts of the undesired 2-isomer, reducing effective yield and complicating purification [1].

Green Chemistry Zeolite Catalysis Glycerol Derivatives

Enantioselective Biocatalytic Resolution of Benzyl Glycidyl Ether

The recombinant epoxide hydrolase Ylehd from Yarrowia lipolytica catalyzes the enantioselective hydrolysis of benzyl glycidyl ether (BGE), producing (S)-3-benzyloxy-1,2-propanediol with 95% ee while retaining (R)-BGE [1]. This kinetic resolution is highly stereospecific; the enzyme discriminates between (R)- and (S)-BGE with a kcat/Km of 44.7 ± 0.87 s⁻¹·mM⁻¹ for the (S)-substrate [2]. The 95% ee value is significantly higher than the 40% ee obtained for (R)-3-benzyloxypropane-1,2-diol via whole-cell resolution of Bacillus alcalophilus .

Biocatalysis Epoxide Hydrolase Chiral Resolution

High Chemical Purity and Optical Rotation Specification

Commercially available (R)-(+)-3-Benzyloxy-1,2-propanediol (puriss. grade) is specified with ≥99.0% purity (sum of enantiomers, GC) and a defined optical rotation of [α]20/D +5.5±1.0° (c=20% in chloroform) . This level of analytical specification is essential for reproducible results in asymmetric synthesis; procurement of lower-purity material or undefined racemic mixtures can introduce variability in reaction outcomes and downstream product quality [1].

Analytical Chemistry Quality Control Chiral Purity

(R)-(+)-3-Benzyloxy-1,2-propanediol: High-Impact Applications


Synthesis of Enantiopure Phospholipids and Diacylglycerols

The (R)-enantiomer serves as the stereochemically defined core for constructing biologically active phospholipids and diacylglycerols. The validated 94-96% ee and 70-75% yield from the chemoenzymatic route [1] ensure that downstream steps (e.g., selective acylation, phosphorylation) proceed with high fidelity, minimizing the formation of diastereomeric impurities that compromise biological activity or pharmacokinetic properties [2]. This is critical for applications in drug delivery, where precise stereochemistry influences membrane interactions and cellular uptake.

Cyclopropyl Chirons for 2,3-Methanoamino Acids

(R)-(+)-3-Benzyloxy-1,2-propanediol is a key starting material for synthesizing cyclopropyl chirons, which are subsequently converted into 2,3-methanoamino acids—constrained amino acid analogs used in peptidomimetic drug design . The high chemical purity (≥99.0%) and defined stereochemistry ensure that the stereochemical integrity is preserved throughout the multistep sequence, resulting in enantiomerically pure methanoamino acids suitable for structure-activity relationship (SAR) studies.

Total Synthesis of Petrosynes and Marine Natural Products

Petrosynes are a class of marine natural products with potent biological activities. (R)-(+)-3-Benzyloxy-1,2-propanediol provides the chiral glycerol backbone required for constructing these complex molecules . The orthogonal benzyl protection allows selective manipulation of the primary hydroxyl group while leaving the vicinal diol available for further functionalization, enabling convergent synthetic strategies that reduce overall step count and improve overall yield .

Chiral HPLC and MEKC Methods for Enantiopurity Analysis

The (R)- and (S)-enantiomers of 3-benzyloxy-1,2-propanediol exhibit distinct retention times under chiral HPLC conditions (e.g., 8.3 min for (S)- and 9.3 min for (R)-enantiomers on Chiralpak AD-H with hexane/isopropanol 90:10) and can be enantioseparated by ligand-exchange MEKC using (5S)-pinanediol as a chiral selector [3]. These analytical methods rely on the availability of pure enantiomer standards for method development, validation, and routine quality control of chiral intermediates and final products.

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